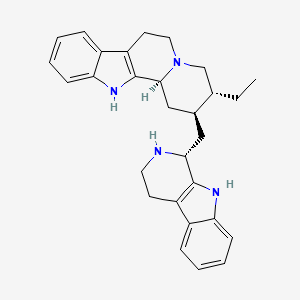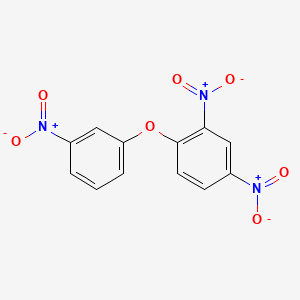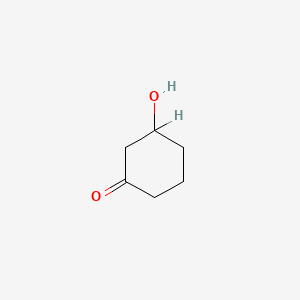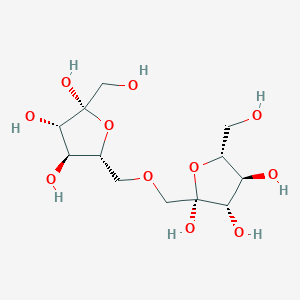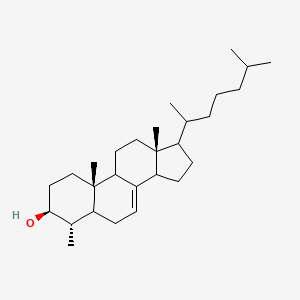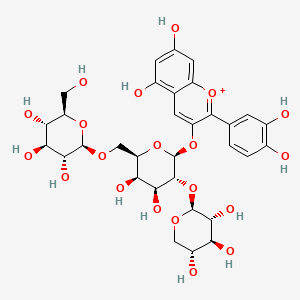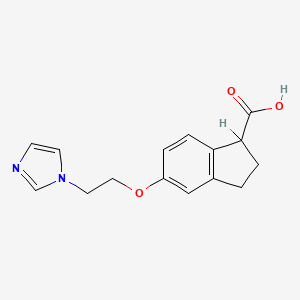
Camonagrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camonagrel is a synthetic organic compound known for its inhibitory effects on Prostaglandin E2. It is primarily recognized as a potent thromboxane synthase inhibitor, which plays a significant role in reducing platelet aggregation and interaction with the subendothelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Camonagrel involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, esterification, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound would involve large-scale organic synthesis processes, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Camonagrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Camonagrel has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving thromboxane synthase inhibitors.
Biology: Investigated for its effects on platelet aggregation and interaction with the subendothelium.
Medicine: Potential therapeutic applications in conditions related to thrombosis and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting thromboxane synthase.
Mechanism of Action
Camonagrel exerts its effects by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and promoting vasodilation .
Comparison with Similar Compounds
Dazoxiben: Another thromboxane synthase inhibitor with similar effects on platelet aggregation.
Acetylsalicylic Acid (Aspirin): A cyclooxygenase inhibitor that also reduces thromboxane A2 levels but through a different mechanism.
Uniqueness: Camonagrel is unique in its selective inhibition of thromboxane synthase, which allows for targeted reduction of thromboxane A2 without affecting other prostaglandins. This specificity can potentially lead to fewer side effects compared to non-selective inhibitors like acetylsalicylic acid .
Properties
CAS No. |
105920-77-2 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)14-3-1-11-9-12(2-4-13(11)14)20-8-7-17-6-5-16-10-17/h2,4-6,9-10,14H,1,3,7-8H2,(H,18,19) |
InChI Key |
IRWWXLHSNMVHNY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3 |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3 |
Synonyms |
5-(2-imidazol-1-ylethoxy)-1-indancarboxylic acid camonagrel FI 2845 FI-2845 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


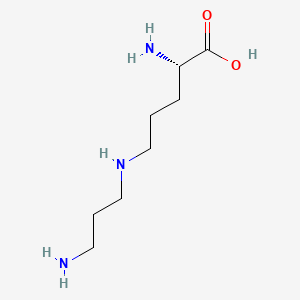
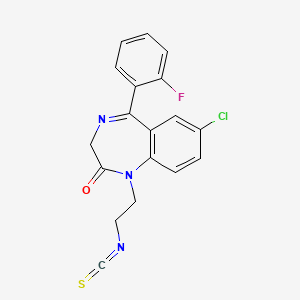

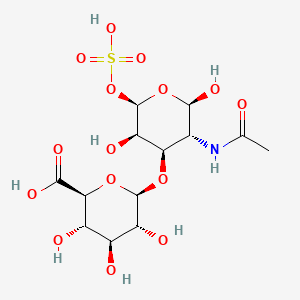
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)
![METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1200874.png)
